molecular formula C14H15N3O5 B2648848 (pyridin-2-yl)methyl 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxylate CAS No. 2034383-26-9

(pyridin-2-yl)methyl 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxylate

Cat. No.: B2648848
CAS No.: 2034383-26-9
M. Wt: 305.29
InChI Key: OAXJHDXSZSPYFF-UHFFFAOYSA-N
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Description

(pyridin-2-yl)methyl 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxylate is a complex organic compound that features a pyridine ring, an oxazolidinone moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-2-yl)methyl 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the oxazolidinone moiety, and finally, the attachment of the pyridine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(pyridin-2-yl)methyl 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

Chemistry

In chemistry, (pyridin-2-yl)methyl 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities. Researchers might investigate its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure might offer advantages in terms of bioavailability, selectivity, and efficacy.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.

Mechanism of Action

The mechanism of action of (pyridin-2-yl)methyl 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (pyridin-2-yl)methyl 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxylate include other azetidine derivatives, oxazolidinone-containing compounds, and pyridine-based molecules.

Uniqueness

What sets this compound apart is its unique combination of these three moieties. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

pyridin-2-ylmethyl 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c18-12-9-22-14(20)17(12)7-10-5-16(6-10)13(19)21-8-11-3-1-2-4-15-11/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXJHDXSZSPYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=N2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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